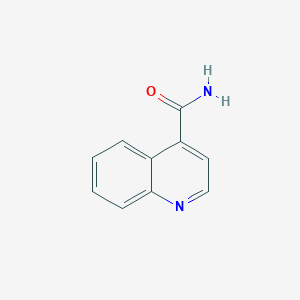

4-Quinolinecarboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWDKQKVAFOMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395945 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4363-95-5 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Quinolinecarboxamide Derivatives

Classical Approaches to Quinoline (B57606) Core Synthesis Relevant to 4-Quinolinecarboxamides

The foundational step in producing 4-quinolinecarboxamides is the synthesis of the quinoline-4-carboxylic acid scaffold. Several named reactions, dating back to the late 19th and early 20th centuries, remain fundamental to accessing this key intermediate. These methods often involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

Pfitzinger Reaction and its Variants

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classical Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgscribd.com

The generally accepted mechanism begins with the hydrolysis of the amide bond in isatin under basic conditions to form an intermediate keto-acid. wikipedia.org This is followed by the reaction of the aniline derivative with the carbonyl compound to form an imine and then an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

Pfitzinger Reaction Variants:

Halberkann Variant: This modification involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Use of Enaminones: To improve reaction yields and practicality, enaminones have been used as a substitute for 1,3-dicarbonyl compounds in the Pfitzinger reaction, often conducted in water. rsc.orgresearchgate.net

Table 1: Examples of Pfitzinger Reaction Conditions

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Reference |

| Isatin, Ketone | Potassium Hydroxide | Ethanol/Water | Reflux | Substituted quinoline-4-carboxylic acid | ui.ac.id |

| 5-Fluoroisatin, Methyl Ketone | - | - | - | Quinoline-4-carboxylic acid | acs.org |

| Isatin, Enaminone | Potassium Hydroxide | Water | - | Quinoline-4-carboxylic acid | rsc.org |

Friedländer Synthesis Modifications

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is another versatile method for quinoline synthesis. wikipedia.orgnih.gov The reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org This process can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, piperidine), or can proceed at high temperatures without a catalyst. wikipedia.orgnih.govresearchgate.net

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org The second pathway begins with the formation of a Schiff base, which then undergoes an aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org

While the traditional Friedländer synthesis directly yields quinolines, modifications are necessary to introduce the 4-carboxylic acid group required for 4-quinolinecarboxamide synthesis. This often involves using a starting material that already contains a carboxylic acid or a precursor group, or by oxidizing the resulting quinoline at the 4-position. For instance, adaptations using 2-acetylnaphthalene (B72118) followed by oxidation with potassium permanganate (B83412) can yield 2-(naphthalen-2-yl)quinoline-4-carboxylic acid.

Table 2: Catalysts and Conditions in Modified Friedländer Synthesis

Isatin-Based Synthetic Routes

Isatin and its derivatives are pivotal starting materials for the synthesis of quinoline-4-carboxylic acids, primarily through the Pfitzinger reaction as detailed above. researchgate.net However, other synthetic strategies also leverage the reactivity of the isatin core.

A key transformation is the ring-opening of isatin. Under basic conditions, the amide bond of isatin is hydrolyzed to form an isatoic acid intermediate, which is a crucial step in the Pfitzinger reaction mechanism. asianpubs.org Acid-catalyzed ring-opening reactions of isatins have also been explored. For example, reacting isatins with N-alkylureas in the presence of p-toluenesulfonic acid can lead to spiro-quinazolines, showcasing the diverse reactivity of the isatin scaffold. acs.org

Furthermore, the reaction of isatin with malonic acid in refluxing acetic acid is a direct route to 2-hydroxyquinoline-4-carboxylic acid. acs.org This intermediate can then be further functionalized. The versatility of isatin allows for the synthesis of a wide array of substituted quinoline-4-carboxylic acids by choosing appropriately substituted isatins and carbonyl compounds. ui.ac.idresearchgate.net

Introduction of the Carboxamide Moiety

Once the quinoline-4-carboxylic acid scaffold is synthesized, the final step in producing 4-quinolinecarboxamides is the formation of the amide bond. This is a well-established transformation in organic chemistry, with several reliable methods available.

Coupling Reactions of Quinoline-4-carboxylic Acids with Amines

The most common method for forming the carboxamide bond is the direct coupling of a quinoline-4-carboxylic acid with a primary or secondary amine. researchgate.net This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents.

Commonly used coupling agents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Triazine-based reagents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been effectively used as a coupling agent for preparing 4-quinolinecarboxamides. acs.org

Other reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another effective coupling agent used in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). scispace.com

The choice of coupling agent and reaction conditions can be tailored based on the specific substrates and desired product.

One-Pot Chlorination and Amide Formation Strategies

To streamline the synthesis and improve efficiency, one-pot procedures have been developed that combine the activation of the carboxylic acid and the subsequent reaction with an amine. A common approach involves the conversion of the quinoline-4-carboxylic acid to its more reactive acid chloride derivative, which then readily reacts with an amine to form the amide.

Thionyl chloride (SOCl₂) is frequently used for this purpose. acs.org In a typical one-pot procedure, the quinoline-4-carboxylic acid is treated with thionyl chloride, often with a catalytic amount of DMF, to form the intermediate quinoline-4-carbonyl chloride. acs.org After removing the excess thionyl chloride, the amine is added directly to the reaction mixture to afford the desired this compound. acs.org This method avoids the isolation of the often-sensitive acid chloride intermediate.

Regioselective Functionalization of the Quinoline Ring System

The precise and selective introduction of functional groups onto the quinoline scaffold is fundamental for developing new chemical entities with desired properties. nih.govnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for achieving regioselectivity, allowing for the functionalization of nearly all positions on the quinoline ring. nih.govmdpi.com

Substituent Introduction at C-2, C-3, C-4, C-6, C-7, and C-8 Positions

The ability to introduce substituents at specific positions of the quinoline core is crucial for structure-activity relationship studies. Various metal-catalyzed reactions have been developed to achieve high regioselectivity.

C-2 Position: The C-2 position is often readily functionalized due to the electronic influence of the ring nitrogen. acs.org Palladium-catalyzed reactions, such as the oxidative cross-coupling of quinoline N-oxides with entities like 2-methylthiophene (B1210033) or indoles, have been shown to selectively yield C-2 functionalized products. mdpi.com Copper-catalyzed reactions also facilitate C-2 amination and alkenylation. mdpi.com

C-3 Position: Functionalization at the C-3 position can be achieved through methods like iridium-catalyzed borylation. mdpi.com Furthermore, a sequence involving Br/Mg exchange at the C-4 position followed by a regioselective deprotonation at C-3 using TMPMgCl·LiCl allows for subsequent acylation, demonstrating a C-4 to C-3 functionalization pathway. acs.org

C-4 Position: The C-4 position can be functionalized through a sequence starting with the functionalization of C-2 and C-3. For instance, a 2-bromoquinoline-3-carboxylic acid ethyl ester can undergo regioselective magnesiation at the C-4 position, followed by carboxylation. acs.org

C-6 Position: While direct C-H functionalization methods specifically targeting the C-6 position are less common, this position can be substituted. For example, quinoline N-oxides with alkyl groups at the C-6 position have been successfully used in C-2 amination reactions, indicating the tolerance of substituents at this position. mdpi.com Palladium-catalyzed C-6 arylation of 7-azaindole (B17877) N-oxide has been reported, showcasing a method for functionalizing the analogous position in a related heterocyclic system. nih.gov

C-7 Position: Direct functionalization at the C-7 position is challenging. mdpi.com However, using a directing group at the N-1 or C-8 position can facilitate C-7 functionalization. For instance, a rhodium-catalyzed olefination has been achieved at the C-7 position of quinolines bearing an N-pivaloyl directing group at the 8-position. mdpi.com In indoles, a related heterocyclic system, C-7 arylation has been accomplished by employing a directing group at the N-1 position. nih.gov

C-8 Position: The C-8 position can be selectively functionalized, often using quinoline N-oxides as substrates. mdpi.com Ruthenium(II)-catalyzed C-H arylation with arylboronic acids provides a method for introducing aryl groups at the C-8 position. nih.govacs.org This reaction can proceed with in situ deoxygenation to yield the 8-arylquinoline. nih.gov Using a rhodium(III) catalyst under similar conditions can yield the 8-arylquinoline N-oxide. nih.gov

Directed Metalation Reactions for Specific Position Functionalization

Directed metalation (DoM) is a powerful strategy for achieving regioselective functionalization by using a directing group to guide a metalating agent to a specific position.

Organometallic bases, particularly those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) such as TMPMgCl·LiCl and TMP₂Mg·2LiCl, are highly effective for the direct magnesiation of quinolines. acs.org The choice of the metalating agent and reaction conditions can control the site of functionalization. For example, metalation of chloro-substituted quinolines with lithium diisopropylamide (LDA) at low temperatures selectively occurs at the C-3 position. In contrast, using lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C-2 or C-8 positions. acs.org

A sequence involving a Br/Mg exchange at C-4, followed by deprotonation at C-3, and then a second deprotonation at the C-8 position (guided by N-coordination) using TMP₂Mg·2LiCl, allows for the introduction of three different functional groups onto the quinoline ring in a highly controlled manner. acs.org This highlights the versatility of combining different metalation strategies to synthesize highly functionalized quinoline derivatives.

Advanced Synthetic Techniques for Library Generation

The efficient synthesis of libraries of this compound derivatives is essential for drug discovery and materials science. Advanced techniques like microwave-assisted synthesis and palladium-catalyzed coupling reactions have become indispensable tools for this purpose.

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. conicet.gov.arnih.govsemanticscholar.org

This technology has been successfully applied to the synthesis of various quinoline cores. For instance, the Pfitzinger reaction, which produces quinoline-4-carboxylic acids from isatins, can be efficiently carried out under microwave irradiation. researchgate.net Similarly, the synthesis of ethyl-quinolon-4-one-3-carboxylates through the cyclization of aminomethylenemalonate intermediates is accelerated by microwave heating. conicet.gov.ar A one-pot, three-component reaction of aromatic benzaldehydes, anilines, and pyruvic acid using p-toluenesulfonic acid as a catalyst is also effectively promoted by microwaves to yield quinoline-4-carboxylic acid derivatives. semanticscholar.org Furthermore, the SNAr reaction of 4,7-dichloroquinoline (B193633) with phenols to produce 4-phenoxyquinolines is significantly faster and higher yielding when performed under microwave irradiation in an ionic liquid. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis in Quinoline Chemistry

| Reaction Type | Reactants | Product | Conditions | Key Advantage |

| Pfitzinger Reaction | Isatins, Sodium Pyruvate | Quinoline-4-carboxylic acids | Microwave irradiation | Facile and efficient preparation researchgate.net |

| Cyclization | p-substituted anilines, Diethyl-ethoxymethylenmalonate | Ethyl-quinolon-4-one-3-carboxylates | Microwave irradiation | Fast, one-pot procedure conicet.gov.ar |

| S | 4,7-dichloroquinoline, Phenols | 7-chloro-4-phenoxyquinolines | Microwave, [bmim][PF6] | Excellent yields (72-82%) in 10 min nih.gov |

| N,N'-diphenyl malonamide (B141969) cyclization | N,N'-diphenyl malonamide | 4-hydroxy-2-quinolinone | Microwave, p-toluenesulfonic acid | Reaction completed in 3 minutes semanticscholar.org |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. rsc.org Reactions such as the Suzuki, Heck, and Negishi couplings are instrumental in the synthesis of complex molecules, including pharmaceuticals and functional materials. rsc.org

These reactions are crucial for the synthesis of functionalized quinoline precursors, which can then be converted into 4-quinolinecarboxamides. For example, a 4-chloroquinoline (B167314) can be coupled with a boronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling) to introduce a substituent at the 4-position. The resulting functionalized quinoline can then undergo carboxylation at the 4-position, followed by amidation to yield the final this compound derivative.

The synthesis of isoquinoline-1-carboxamides, a related class of compounds, has been achieved via palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, demonstrating the direct introduction of the carboxamide functionality using this catalytic system. mdpi.com This suggests that similar strategies could be developed for the direct synthesis of 4-quinolinecarboxamides from appropriately substituted 4-haloquinolines.

Radiosynthesis of Labeled 4-Quinolinecarboxamides for Imaging Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled tracers to visualize and quantify biochemical processes in vivo. The development of radiolabeled 4-quinolinecarboxamides allows for the imaging of specific biological targets, such as receptors and enzymes.

The radiosynthesis of these tracers often involves the introduction of a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (t½ ≈ 20.4 min) or fluorine-18 (B77423) (t½ ≈ 109.8 min), into the molecule in the final synthetic step.

For example, novel 4-oxo-quinoline derivatives have been labeled with carbon-11 for use as PET tracers for the cannabinoid type 2 (CB2) receptor. The synthesis of [¹¹C]RS-016 (N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide) was achieved with high radiochemical purity and specific radioactivity. ontosight.ai The process typically involves the reaction of a suitable precursor with a labeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. ontosight.ai

Similarly, the automation of a challenging two-step radiosynthesis of [¹⁸F]mG4P027, a tracer for the mGluR4 receptor, has been successfully implemented using a TRACERlab FX2N module. rsc.org This automated process provides the high-purity, high-yield radiolabeled compound required for clinical studies. rsc.org Careful optimization of reaction solvents, drying methods, and the use of scavengers are critical for the success of these automated radiosyntheses. rsc.org

Table 2: Radiosynthesis of Labeled Quinoline Derivatives

| Radiotracer | Target | Isotope | Precursor Type | Labeling Agent | Key Finding |

| [¹¹C]RS-016 | CB2 Receptor | ¹¹C | Des-methyl quinolone | [¹¹C]CH₃I or [¹¹C]CH₃OTf | High binding affinity and selectivity for CB2 ontosight.ai |

| [¹⁸F]mG4P027 | mGluR4 Receptor | ¹⁸F | Two-part precursor system | [¹⁸F]Fluoride | Successful automation of a two-step labeling process rsc.org |

Structure Activity Relationship Sar Studies of 4 Quinolinecarboxamide Derivatives

Systematic Elucidation of Pharmacophoric Requirements

The fundamental structural elements of the 4-quinolinecarboxamide scaffold are crucial for its biological activity. SAR studies have identified several key pharmacophoric regions where specific substituents are necessary for target engagement and cellular activity. nih.gov For instance, in the context of antiviral activity targeting the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a hydrophobic moiety at the C-2 position is considered essential. nih.gov Similarly, for a series of neurokinin-3 (NK-3) receptor antagonists, a 2-phenylquinoline-4-carboxamide (B4668241) framework was identified as the core pharmacophore responsible for high-affinity binding. acs.orgnih.gov

Impact of Substituents at the Quinoline (B57606) Ring System

The C-2 position of the quinoline ring is a critical site for modification, significantly influencing the biological activity of this compound derivatives. Research indicates that a hydrophobic substituent at this position is often necessary for potent activity. nih.gov

Initial SAR studies in an antimalarial program showed that a para-tolyl group at C-2 was well-tolerated. nih.govacs.org This led to the exploration of larger, yet moderately lipophilic, aromatic groups to enhance potency while maintaining favorable physicochemical properties. nih.govacs.org A notable advancement was achieved by introducing a carbon spacer between a C-2 phenyl ring and a morpholine (B109124) moiety; this modification resulted in a 70-fold increase in antiplasmodial potency. acs.org For anticancer applications, it has been observed that incorporating bulky aryl groups at the C-2 position can enhance the cytotoxic activity of the compounds. austinpublishinggroup.com In the development of neurokinin-3 (NK-3) receptor antagonists, a 2-phenyl group was established as a key component for high-affinity binding. acs.org

| C-2 Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| p-Tolyl | Antimalarial (P. falciparum) | Tolerated substituent, served as a starting point for optimization. | nih.gov, acs.org |

| Phenyl | NK-3 Receptor Antagonist | Identified as a key feature for potent antagonism. | acs.org |

| Bulky Aryl Groups | Anticancer | Enhances cytotoxic activity. | austinpublishinggroup.com |

| 4-(Morpholinomethyl)phenyl | Antimalarial (P. falciparum) | Introduction of a benzyl (B1604629) morpholine resulted in a 70-fold increase in potency compared to the tolyl derivative. | acs.org |

| Hydrophobic Moiety (General) | Antiviral (DHODH inhibitor) | Recognized as a necessary pharmacophoric feature. | nih.gov |

In the development of DHODH inhibitors, it was reported that a methyl group at the C-3 position did not directly influence enzyme inhibition but did significantly improve cellular activity in a mixed lymphocyte reaction assay. nih.gov This suggests that the C-3 substituent can impact factors such as cell permeability or metabolic stability. In a different series aimed at developing PI3Kδ inhibitors, a sterically demanding phenylsulfonyl C-3 substituent was a feature of a potent compound, indicating that larger groups at this position can be accommodated and may contribute to binding affinity. researchgate.net These findings illustrate that even small modifications at the C-3 position can fine-tune the biological properties of the this compound scaffold.

| C-3 Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Methyl | Antiviral (DHODH inhibitor) | Did not affect enzyme activity but significantly improved cellular activity. | nih.gov |

| Phenylsulfonyl | PI3Kδ Inhibitor | A sterically demanding group at C-3 was a feature of a potent inhibitor. | researchgate.net |

The substituent attached to the nitrogen atom of the C-4 carboxamide is a pivotal determinant of biological activity and selectivity. Variations from N-alkyl to N-aryl and N-heterocyclyl groups have led to highly potent compounds for diverse targets.

In the pursuit of antimalarial agents, SAR studies evolved from using aromatic amines like 3-pyridyl to non-aromatic, basic amines such as piperidine (B6355638) or pyrrolidine (B122466) attached via an ethyl linker. nih.govacs.org This change helped to reduce the number of aromatic rings, a strategy to improve physicochemical properties, while retaining activity. nih.govacs.org The basicity, lipophilicity, and linker length of this N-substituent were all found to be critical for potency. acs.org For autoimmune disorders, replacing a methyl group with higher alkyl groups on the N-carboxamide moiety of N-aryl amides led to improved activity and a better safety profile. amherst.eduacs.org

The introduction of more complex aryl groups has also been highly successful. An (R)-N-[α-(methoxycarbonyl)benzyl] substituent yielded one of the most potent and selective non-peptide neurokinin-3 (NK-3) receptor antagonists. acs.orgnih.gov In the development of Hsp90 inhibitors, a systematic exploration of diverse N-arylmethyl groups revealed that a para-pyridylmethyl group outperformed all other substitution patterns, forming a favorable hydrogen bond with a key tyrosine residue in the target protein. a-z.lu

| N-Substituent Type | Example Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| N-heterocyclyl (via alkyl linker) | 2-(Pyrrolidin-1-yl)ethyl | Antimalarial | Retained activity similar to N-pyridyl derivatives, highlighting the importance of basicity and linker length. | nih.gov, acs.org |

| N-aryl | 2,6-dichloroanilide | Autoimmune (EAE model) | A key feature of the lead compound roquinimex. | amherst.edu |

| N-alkyl (on N-aryl amide) | Higher alkyl (vs. methyl) | Autoimmune (EAE model) | Improved activity and safety profile over the methyl-substituted parent compound. | amherst.edu |

| N-arylmethyl | (R)-α-(Methoxycarbonyl)benzyl | NK-3 Receptor Antagonist | Resulted in a highly potent and selective antagonist (Ki = 13 nM). | acs.org |

| N-heterocyclylmethyl | (Pyridin-4-yl)methyl | Hsp90 Inhibitor | Optimal substitution, forming a key H-bond with Tyr139 of Hsp90α. | a-z.lu |

Substituents on the benzo portion of the quinoline ring (positions C-6, C-7, and C-8) play a crucial role in modulating the pharmacological profile, influencing potency, selectivity, and physicochemical properties like lipophilicity.

C-6 Position: Modifications at the C-6 position have shown that replacing a lipophilic bromine atom with smaller halogens like chlorine or fluorine is well-tolerated and can beneficially decrease the compound's lipophilicity without a significant loss of antimalarial activity. acs.org Further studies on compounds for autoimmune diseases revealed that small to medium-sized substituents, such as a methoxy (B1213986) group, enhance activity. acs.org However, this effect is size-dependent, as larger groups like ethoxy in the same position lead to a decrease in activity. acs.org

C-7 Position: The C-7 position is particularly sensitive to electronic effects. For antiviral DHODH inhibitors, electron-withdrawing groups at C-7 have a demonstrably beneficial effect on activity. nih.gov Specifically, replacing a chlorine with a fluorine atom at this position resulted in a significant tenfold boost in potency. nih.gov Conversely, electron-donating groups like methoxy were found to be detrimental to activity. nih.gov The importance of C-7 substitution is also highlighted in the development of antimicrobials, where modifications at this position, often involving bulky groups, are key to achieving potent activity. researchgate.net

C-8 Position: Fewer systematic studies are reported for the C-8 position, but available data show its potential to influence activity. For instance, in a series of compounds developed for autoimmune disorders, derivatives with trifluoromethyl (CF3) and methoxy (MeO) groups at C-8 were synthesized and evaluated, indicating that this position is a viable point for chemical modification. acs.org

| Position | Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| C-6 | Fluorine, Chlorine | Antimalarial | Tolerated substitutions that reduce lipophilicity compared to bromine. | acs.org |

| C-6 | Methoxy | Autoimmune | Enhances activity. | acs.org |

| C-6 | Ethoxy | Autoimmune | Decreases activity compared to smaller methoxy group. | acs.org |

| C-7 | Fluorine | Antiviral (DHODH inhibitor) | Provided a 10-fold boost in activity compared to chlorine. | nih.gov |

| C-7 | Chlorine, Trifluoromethyl | Antiviral (DHODH inhibitor) | Beneficial electron-withdrawing groups. | nih.gov |

| C-7 | Methoxy | Antiviral (DHODH inhibitor) | Detrimental to activity. | nih.gov |

| C-8 | Trifluoromethyl, Methoxy | Autoimmune | Viable position for substitution to modulate activity. | acs.org |

C-4 Carboxamide Substituent and its Variances (N-alkyl, N-aryl, N-heterocyclyl)

Influence of Aromatic and Heterocyclic Ring Attachments

The incorporation of additional aromatic and heterocyclic rings onto the this compound scaffold is a common and effective strategy to enhance biological activity. These rings can be attached at various positions, most notably at C-2, the C-4 amide nitrogen, and C-7, where they can form critical interactions with the biological target.

At the C-2 position, moving from a simple tolyl group to a phenyl ring bearing a morpholine connected by a methylene (B1212753) linker led to a dramatic 70-fold increase in antimalarial potency. acs.org This highlights the benefit of introducing flexible, basic heterocyclic moieties. acs.org Further exploration showed that while some small heterocycles like 4-amino-3-methyloxazole were not well-tolerated, the introduction of a larger 4-morpholinopiperidine (B1299061) moiety improved both potency and ligand efficiency. nih.govacs.org For anticancer activity, having two bulky aryl groups, one at C-2 and another on the C-4 carboxamide, was found to enhance cytotoxicity. austinpublishinggroup.com The beneficial effect of an additional aromatic ring was also seen in antiviral compounds, where a diaryl ether analogue at C-2 demonstrated improved activity. nih.gov

At the C-7 position, bulky substituents are often introduced by linking a heterocyclic ring, such as piperazine, to the quinoline core. This strategy has been employed to increase the bulk at C-7 to produce potent antimicrobial agents. researchgate.net These examples demonstrate that the strategic placement of aromatic and heterocyclic rings is a powerful tool for optimizing the pharmacological profile of this compound derivatives.

Stereochemical Considerations in this compound Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that can profoundly influence its biological activity. For this compound derivatives, the specific orientation of substituents can dictate the molecule's ability to bind to its biological target, thereby affecting its efficacy and selectivity. The presence of chiral centers or geometric isomers (cis/trans) within the molecular structure can lead to significant differences in pharmacological profiles between stereoisomers.

A prominent example illustrating the importance of stereochemistry is found in the development of selective dopamine (B1211576) D3 receptor antagonists. The compound SB-277011, a potent and selective D3 antagonist, is specifically the trans-isomer of N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide. researchgate.netnih.gov In the development of this compound, a flexible butyl linker in an earlier lead molecule was replaced with a more conformationally restricted cyclohexylethyl linker. researchgate.net This modification introduced the possibility of cis and trans isomers.

Pharmacological evaluation revealed that the trans isomer (SB-277011) possessed the desired high affinity for the D3 receptor and excellent selectivity against the D2 receptor. researchgate.net The rigid trans configuration optimally positions the key pharmacophoric elements for interaction with the receptor's binding site, an arrangement that the corresponding cis isomer cannot achieve as effectively. This highlights how geometric isomerism directly impacts the therapeutic potential of this compound derivatives.

While the R/S enantiomeric configuration is crucial for many chiral quinoline derivatives, the case of SB-277011 provides a clear and well-documented instance of geometric isomerism being the determining factor for activity. researchgate.netusm.edulibretexts.org The defined spatial arrangement of the trans isomer was key to achieving high potency and selectivity, underscoring the need to consider and control stereochemistry in the design of novel this compound-based therapeutic agents. researchgate.net

| Isomer/Precursor | Key Structural Feature | Biological Activity Profile | Reference |

| Flexible Precursor | Butyl Linker | High D3 affinity but required optimization for bioavailability and selectivity. | researchgate.net |

| trans -Isomer (SB-277011) | trans-Cyclohexylethyl Linker | Potent and selective D3 receptor antagonist with high oral bioavailability. | researchgate.netnih.govnih.gov |

| cis -Isomer (Hypothetical) | cis-Cyclohexylethyl Linker | Sub-optimal orientation leading to decreased affinity and activity. | researchgate.net |

Correlation of SAR with Ligand Efficiency and Druggability Parameters

In modern drug discovery, the optimization of a lead compound extends beyond merely increasing its potency. The goal is to achieve a balanced profile of potency, physicochemical properties, and pharmacokinetic characteristics, often referred to as "druggability." Metrics such as Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are invaluable tools in this process. They help quantify the "quality" of a compound by relating its binding affinity to its size and lipophilicity, respectively, guiding medicinal chemists toward more drug-like candidates.

The development of antimalarial this compound derivatives provides an excellent case study for the application of these principles. An initial screening hit (Compound 1) showed good in vitro activity against Plasmodium falciparum (EC50 = 120 nM) but suffered from poor druggability characteristics, including high lipophilicity (cLogP > 5), low aqueous solubility, and high metabolic instability.

Structure-activity relationship (SAR) studies were initiated to optimize this hit. The primary goals were to enhance potency while simultaneously improving the physicochemical and drug metabolism and pharmacokinetics (DMPK) properties. This was achieved by systematically modifying the R1, R2, and R3 substituents on the quinoline-4-carboxamide scaffold.

Replacing the bromine at the R1 position with fluorine (Compound 11) was tolerated without a significant loss of potency and helped decrease lipophilicity. However, the most significant improvements came from modifications at the R2 and R3 positions. At the R2 position, replacing an aromatic 3-pyridyl moiety with non-aromatic cyclic amines linked by an ethyl group (e.g., pyrrolidine in Compound 19) maintained potency while significantly improving metabolic stability and solubility. This change also led to a notable improvement in efficiency metrics; the LLE for Compound 19 was 3.2, compared to 2.6 for the initial hit.

This example demonstrates a clear correlation between the SAR of the this compound series and key druggability parameters. The systematic optimization guided by metrics like LLE successfully transformed a problematic screening hit into a preclinical candidate with a potent, efficient, and well-balanced profile.

| Compound | R1 | R2 | R3 | Pf 3D7 EC50 (nM) | cLogP | Ligand Lipophilicity Efficiency (LLE) | Reference |

| 1 (Hit) | Br | 3-pyridyl | p-tolyl | 120 | 5.3 | 2.6 | |

| 11 | F | 3-pyridyl | p-tolyl | 120 | 4.6 | 3.3 | |

| 19 | F | 2-(pyrrolidin-1-yl)ethyl | p-tolyl | 120 | 4.7 | 3.2 | |

| 24 | F | 2-(pyrrolidin-1-yl)ethyl | 4-morpholinopiperidine | 150 | 2.9 | 4.2 | |

| 2 (Lead) | F | 2-(pyrrolidin-1-yl)ethyl | 4-(morpholinomethyl)benzyl | 1 | 3.0 | 5.9 |

Mechanistic Investigations of 4 Quinolinecarboxamide Biological Activities

Molecular Targets and Binding Interactions

The 4-quinolinecarboxamide scaffold has proven to be a versatile template for the design of molecules that can bind to and modulate the function of a range of biological macromolecules. These interactions are often highly specific, leading to the inhibition of enzymes critical for disease progression or the modulation of receptor activity involved in physiological signaling.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, including DNA topoisomerases, CD38, STAT3, and PfEF2. The inhibitory action of these compounds is typically achieved through competitive, non-competitive, or allosteric mechanisms, leading to the disruption of essential cellular functions. bgc.ac.in

DNA Topoisomerases: Certain quinoline-based compounds, including some 4-quinolinecarboxamides, are known to target bacterial DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are crucial for managing DNA supercoiling during replication and transcription. The inhibitory mechanism often involves the stabilization of a transient DNA-protein covalent intermediate, which leads to double-strand DNA breaks and ultimately cell death. wikipedia.orgresearchgate.net Some quinoline (B57606) derivatives can also intercalate into the DNA double helix, further disrupting its structure and function. ontosight.ainih.gov Docking studies with derivatives of quinoline-4-carboxylic acid have suggested that these compounds can interact with the ATPase domain of human topoisomerase IIα (hTopoIIα), indicating their potential as anticancer agents. researchgate.net

CD38: A series of 4-amino-8-quinoline carboxamides have been discovered as potent inhibitors of the NAD-hydrolyzing enzyme CD38. nih.govacs.org Starting from a micromolar hit, structural modifications led to compounds with significantly improved potency. nih.govacs.org X-ray crystallography has revealed that these inhibitors bind to the enzyme, and specific derivatives have been shown to increase NAD levels in vivo. nih.govresearchgate.netrcsb.org

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell signaling. A specific N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide derivative, STX-0119, has been identified as a novel inhibitor of STAT3 dimerization through virtual screening. acs.orgnih.gov This inhibition is selective and disrupts the DNA binding activity of STAT3, leading to the suppression of downstream oncogenes. nih.govscientificarchives.comresearchgate.net Further development of this scaffold has led to even more potent STAT3 inhibitors. scientificarchives.com

PfEF2: A quinoline-4-carboxamide derivative, DDD107498, has been identified as a potent antimalarial agent with a novel mechanism of action: the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2). acs.orgnih.govacs.org PfEF2 is essential for protein synthesis in the malaria parasite. acs.orgnih.govacs.orgresearchgate.netresearchgate.net This discovery highlights the potential of the this compound scaffold in developing new treatments for infectious diseases. acs.orgnih.govacs.org

Table 1: this compound Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Findings | References |

| N/A | DNA Topoisomerases | Stabilization of DNA-protein complex, DNA intercalation | Inhibition of bacterial gyrase and topoisomerase IV; potential anticancer activity through hTopoIIα inhibition. | nih.govwikipedia.orgresearchgate.netontosight.ainih.govresearchgate.net |

| 4-Amino-8-quinoline carboxamides | CD38 | Direct binding and inhibition | Increased NAD levels in vivo. | nih.govacs.orgresearchgate.netrcsb.org |

| N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide (STX-0119) | STAT3 | Inhibition of STAT3 dimerization | Suppression of downstream oncogenes. | acs.orgnih.govscientificarchives.comresearchgate.net |

| Quinoline-4-carboxamide (DDD107498) | PfEF2 | Inhibition of protein synthesis | Potent antimalarial activity. | acs.orgnih.govacs.orgresearchgate.netresearchgate.net |

Receptor Antagonism/Agonism

The this compound framework has also been successfully utilized to develop ligands for various receptors, particularly neurokinin and dopamine (B1211576) receptors. These compounds can act as either antagonists, blocking the action of the natural ligand, or agonists, mimicking its effect.

Neurokinin Receptors: A novel class of non-peptide antagonists for the human neurokinin-3 (NK-3) receptor has been developed based on the this compound scaffold. nih.govacs.orgacs.org One of the most potent compounds, (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (SB 218795), exhibits high selectivity for the hNK-3 receptor over hNK-1 and hNK-2 receptors. nih.govacs.org In vitro studies have confirmed that this compound acts as a competitive antagonist. nih.govacs.orgnih.gov

Dopamine Receptors: While the provided search results focus more on antagonism, the versatility of the this compound scaffold suggests its potential for developing ligands for a variety of G protein-coupled receptors, including dopamine receptors. Further research would be needed to fully explore this area.

Table 2: this compound Derivatives as Receptor Modulators

| Derivative | Target Receptor | Activity | Key Findings | References |

| (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (SB 218795) | Neurokinin-3 (NK-3) | Antagonist | Potent and selective competitive antagonist of the hNK-3 receptor. | nih.govacs.orgacs.orgnih.gov |

DNA Intercalation Studies

Some quinoline derivatives have been shown to exert their biological effects by intercalating into the DNA double helix. ontosight.ai This mode of action involves the insertion of the planar quinoline ring system between the base pairs of DNA. This can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, and the induction of DNA damage. ontosight.ainih.gov While not all 4-quinolinecarboxamides will act through this mechanism, the inherent planarity of the quinoline core makes it a plausible mode of interaction for certain derivatives.

Microtubule Dynamics Disruption

The disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. Some derivatives of phenylcinnamide, which share structural similarities with certain 4-quinolinecarboxamides, are known to inhibit tubulin polymerization. nih.gov However, studies on some 6-cinnamamido-quinoline-4-carboxamide derivatives indicated that their effects were not due to microtubule disruption. nih.gov This suggests that while the broader quinoline class has members that can affect microtubule dynamics, this is not a universal mechanism for all this compound derivatives and is dependent on the specific substitutions on the core structure.

Cellular Mechanisms of Action

The molecular interactions described above translate into a range of effects at the cellular level. For many this compound derivatives, a key outcome is the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis, particularly in cancer cells.

Antiproliferative Effects and Apoptosis Induction in Cancer Cells

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines and induce apoptosis through multiple pathways. nih.govnih.govresearchgate.netresearchgate.net

Inhibition of Proliferation: The inhibition of enzymes like STAT3 and topoisomerases by this compound derivatives directly impacts the proliferative capacity of cancer cells. researchgate.netacs.orgnih.govscientificarchives.com For instance, the STAT3 inhibitor STX-0119 has been shown to suppress the expression of proteins crucial for cell cycle progression and survival, such as c-myc and survivin. nih.govscientificarchives.com

Induction of Apoptosis: Many this compound derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.govresearchgate.netresearchgate.net This can be triggered by various upstream events, including DNA damage from topoisomerase inhibition or the disruption of critical signaling pathways. For example, some quinoline-carboxamide derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein BAX and caspase-3. researchgate.net Furthermore, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to induce apoptosis in colon, pancreatic, and breast cancer cells. nih.govnih.gov Another quinoline derivative was found to induce both apoptosis and autophagy in pancreatic cancer cells. merckmillipore.com

Table 3: Cellular Effects of this compound Derivatives in Cancer Cells

| Derivative Class | Cellular Effect | Mechanism | Key Findings | References |

| N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide (STX-0119) | Antiproliferative | STAT3 inhibition | Suppression of c-myc and survivin expression. | nih.govscientificarchives.com |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Apoptosis Induction | Targeting PDK1 | Effective against colon, pancreatic, and breast cancer cells. | nih.govnih.gov |

| Various quinoline-carboxamides | Apoptosis Induction | Modulation of Bcl-2 family proteins and caspases | Down-regulation of Bcl-2, up-regulation of BAX and caspase-3. | researchgate.net |

Antimalarial Mechanisms: Inhibition of Parasite Development

The antimalarial activity of this compound derivatives is multifaceted, targeting various stages of the parasite's life cycle through distinct mechanisms. A primary mechanism identified for this class of compounds is the disruption of essential parasite processes, leading to the inhibition of its development and proliferation.

One of the most significant discoveries is the novel mechanism of action for the quinoline-4-carboxamide derivative, DDD107498. acs.orgmmv.orgnih.gov This compound inhibits the parasite's translation elongation factor 2 (PfEF2), a critical enzyme for protein synthesis. acs.orgnih.gov This inhibition effectively halts the parasite's ability to produce essential proteins, leading to its death. The this compound series was initially identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain). acs.orgmmv.orgnih.govacs.org

Beyond the blood stage, these compounds demonstrate multistage activity. acs.orgnih.gov Specifically, certain 4-quinolinecarboxamides are potent against stage IV-V gametocytes, the sexual stages of the parasite responsible for transmission to mosquitoes. acs.orgnih.gov Their ability to block transmission was further confirmed in assays simulating the parasite's development in the mosquito midgut, where compounds like DDD107498 and other derivatives showed nanomolar potency in inhibiting ookinete development. acs.orgnih.gov

Another key antimalarial mechanism for certain quinoline carboxamide derivatives is the inhibition of falcipain-2 (FP-2). researchgate.netnih.gov FP-2 is a crucial cysteine protease in the parasite's food vacuole, where it degrades host hemoglobin to provide amino acids for parasite growth. researchgate.netnih.gov By inhibiting FP-2, these compounds disrupt this vital nutrient pathway, leading to parasite starvation and death. researchgate.net Studies have shown that inhibition of FP-2 by specific quinoline carboxamides results in morphological and food-vacuole abnormalities in the parasite. nih.gov Furthermore, related 4-aminoquinoline (B48711) structures have been shown to inhibit hemozoin formation, the process by which the parasite detoxifies the heme byproduct of hemoglobin digestion. plos.orgnih.gov

Table 1: Antimalarial Activity of Selected this compound Derivatives

| Compound/Derivative | Target/Assay | Activity/Potency | Source(s) |

| DDD107498 (Compound 2) | P. falciparum (3D7) Blood Stage | Low nanomolar in vitro potency | mmv.orgnih.govnih.gov |

| DDD107498 (Compound 2) | Gametocytes (Stage IV-V) | Potent, nanomolar activity | acs.orgnih.gov |

| DDD107498 (Compound 2) | P. berghei Ookinete Development | Nanomolar potency | acs.orgnih.gov |

| Screening Hit (Compound 1) | P. falciparum (3D7) Blood Stage | EC₅₀ = 120 nM | mmv.orgnih.govnih.gov |

| Compound 25 | P. falciparum | EC₅₀ = 70 nM | nih.gov |

| Compound 49 | P. berghei Mouse Model | Excellent in vivo activity | acs.org |

| Qs17 | Falcipain-2 (FP-2) Inhibition | IC₅₀ = 4.78 µM | researchgate.netnih.gov |

| Qs20 | Falcipain-2 (FP-2) Inhibition | IC₅₀ = 2.14 µM | researchgate.netnih.gov |

| Qs21 | Falcipain-2 (FP-2) Inhibition | IC₅₀ = 2.64 µM | researchgate.netnih.gov |

Modulation of Signaling Pathways (e.g., Akt/mTOR, ERK 1/2, NAD metabolism)

The biological activities of 4-quinolinecarboxamides also extend to the modulation of key intracellular signaling pathways that are fundamental to cell survival, proliferation, and metabolism. While research in this specific area is emerging, studies on select derivatives have demonstrated clear effects on the Akt/mTOR and ERK 1/2 pathways. Information regarding the direct modulation of NAD metabolism by this compound class is not extensively documented in the reviewed literature.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival. nih.gov In parallel, the ERK/MEK pathway (also known as the MAPK pathway) plays a crucial role in regulating cell proliferation and survival. nih.govmdpi.com Studies involving the selective dopamine D3 receptor antagonist SB-277011-A, a compound with a this compound structure, have provided evidence of this modulation. biorxiv.org Research has shown that D3 receptor blockade by this compound can lead to an upregulation of the mTOR pathway in the basolateral amygdala (BLA). nih.gov

Further investigation into the effects of SB-277011-A revealed differential modulation of these pathways. For instance, administration of the antagonist prior to a stress-induced relapse model for cocaine-seeking behavior resulted in significantly increased p-ERK1/2/ERK1/2 ratios in the BLA, while Akt and mTOR activity remained unaltered in that specific context. biorxiv.org This indicates that this compound derivatives can selectively influence components of these interconnected signaling cascades. The precise downstream consequences of this modulation, whether leading to anti-proliferative or other cellular effects, are context-dependent and an active area of investigation. researchgate.net

Table 2: Observed Modulation of Signaling Pathways by a this compound Derivative (SB-277011-A)

| Pathway Component | Brain Region | Observed Effect | Source(s) |

| p-Akt/Akt | Basolateral Amygdala (BLA) | Unaltered | biorxiv.org |

| p-mTOR/mTOR | Basolateral Amygdala (BLA) | Unaltered | biorxiv.org |

| p-ERK₁/₂/ERK₁/₂ | Basolateral Amygdala (BLA) | Significantly increased | biorxiv.orgnih.gov |

| p-Akt | Dentate Gyrus (DG) | Significantly higher levels | nih.gov |

| p-mTOR | Dentate Gyrus (DG) | No significant difference | nih.gov |

| p-ERK₁/₂ | Dentate Gyrus (DG) | No significant difference | nih.gov |

Molecular Docking and In Silico Modeling for Target Identification and Validation

In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in elucidating the mechanisms of action for this compound derivatives and in identifying their molecular targets. These computational methods allow for the prediction of binding affinities and interactions with various biological macromolecules, guiding further experimental validation. mdpi.com

Molecular docking studies have been instrumental in identifying and validating targets for the antimalarial activity of this compound class. For example, to develop inhibitors against falcipain-2 (FP-2), a new series of quinoline carboxamide-based compounds was designed using an integrated strategy of in-silico drug design and molecular hybridization. researchgate.netnih.gov This approach successfully identified several compounds with low micromolar inhibitory concentrations against FP-2. nih.gov In other studies, docking analyses were used to evaluate interactions with targets like P. falciparum lactate (B86563) dehydrogenase (PfLDH) and dimeric hematin. plos.org

For broader target identification, computational "target fishing" experiments have been employed. Using tools like PharmMapper, which screens molecules against a database of pharmacophore models, researchers have identified potential targets for novel this compound derivatives. chula.ac.th For one hit compound, this approach suggested potential binding to human carbonic anhydrase I, protein kinase A, and Kinesin Spindle Protein (KSP), providing a rational basis for further biological assays. chula.ac.th

Furthermore, in silico methods are used to model interactions with targets relevant to other diseases. Docking simulations have been used to analyze the binding of quinoline derivatives to the CD40 receptor, which is implicated in autoimmune disorders like Graves' disease. ui.ac.id In oncology research, docking has predicted promising binding affinities of novel derivatives to targets such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.com QSAR models have also been developed to predict the c-MET kinase inhibition potential of 4-(2-fluorophenoxy) quinoline derivatives, revealing that molecular mass, electronegativity, and partial charges influence their inhibitory activity. nih.gov

Table 3: Summary of In Silico and Molecular Docking Studies on this compound Derivatives

| Derivative Class / Compound | Target(s) Identified/Studied | In Silico Method | Key Finding / Prediction | Source(s) |

| Quinoline carboxamides | Falcipain-2 (FP-2) | Molecular Hybridization, In-silico design | Design of potent FP-2 inhibitors (e.g., Qs20, IC₅₀ = 2.14 µM). | researchgate.netnih.gov |

| Compound 6j | Carbonic anhydrase I, Protein kinase A, KSP | PharmMapper (Target Fishing) | Identification of potential molecular targets for anticancer effects. | chula.ac.th |

| 4-(2-fluorophenoxy) quinolines | c-MET kinase | QSAR Modeling | Model developed to predict inhibitory activity based on molecular properties. | nih.gov |

| Quinoline-benzoic acids | CD40 Receptor | Molecular Docking | Analysis of binding interactions for potential autoimmune disease therapy. | ui.ac.id |

| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I, BRD4, ABCG2 | Molecular Docking, MD Simulations | Predicted strong binding affinities, suggesting potential as multi-targeted anticancer agents. | mdpi.com |

Preclinical Evaluation and Pharmacological Profiling of 4 Quinolinecarboxamide Leads

In Vitro Pharmacological Assays

In vitro assays are fundamental in the early-stage evaluation of 4-quinolinecarboxamide compounds, providing critical data on their biological effects at the cellular and molecular levels.

Cell-Based Assays (e.g., Human Cell Lines, Parasite Strains)

Cell-based assays are crucial for determining the activity of this compound derivatives in a biologically relevant context. These assays often utilize human cell lines or parasite strains to assess the compound's effects on cell viability, proliferation, and infectivity.

For instance, a series of 4-quinolinecarboxamides was evaluated for antiplasmodial activity against the blood stage of Plasmodium falciparum (3D7 strain). An initial screening hit demonstrated an EC50 of 120 nM. nih.gov Optimization of this hit compound led to derivatives with significantly improved potency. For example, the introduction of an aminopropyl morpholine (B109124) substituent resulted in a compound with an EC50 of 70 nM against P. falciparum and excellent selectivity against human cell lines (MRC-5). nih.gov Further modification, such as the inclusion of a benzyl (B1604629) morpholine group, yielded a derivative with a remarkable 70-fold increase in potency against P. falciparum (3D7), exhibiting an EC50 of 1 nM. acs.org

In studies targeting cancer, derivatives of this compound have been tested against various human cancer cell lines. For example, certain quinoline (B57606) carboxamide derivatives have shown the ability to inhibit the proliferation of MCF-7 cells, a human breast cancer cell line, and induce cell death. nih.gov The antiproliferative activity of these compounds is often assessed using assays like the MTT assay to determine the IC50 values.

Furthermore, the activity of these compounds is also evaluated against different parasite strains to understand the spectrum of activity and potential resistance mechanisms. nih.govresearchgate.net For example, the susceptibility of different P. falciparum strains to quinoline-carboxamide compounds has been investigated, revealing that resistance can be mediated by mutations in the P. falciparum ABC transporter ABCI3. nih.govresearchgate.net

Table 1: Activity of this compound Derivatives in Cell-Based Assays

| Compound/Derivative | Cell Line/Parasite Strain | Assay Type | Measured Activity (EC50/IC50) |

|---|---|---|---|

| Initial Screening Hit | Plasmodium falciparum (3D7) | Antiplasmodial Assay | 120 nM nih.gov |

| Aminopropyl Morpholine Derivative | Plasmodium falciparum (3D7) | Antiplasmodial Assay | 70 nM nih.gov |

| Benzyl Morpholine Derivative | Plasmodium falciparum (3D7) | Antiplasmodial Assay | 1 nM acs.org |

| 4-Iodo-quinoline Carboxamide | h-P2X7R-MCF-7 | Calcium Mobilization | 0.566 μM nih.gov |

| 4-Fluoro-quinoline Carboxamide | h-P2X7R-MCF-7 | Calcium Mobilization | 0.624 μM nih.gov |

| 4-Chloro-quinoline Carboxamide | h-P2X7R-MCF-7 | Calcium Mobilization | 0.813 μM nih.gov |

Enzyme Inhibition Assays

Enzyme inhibition assays are employed to identify the specific molecular targets of this compound compounds. A notable target for this class of compounds is the phosphoinositide 3-kinase (PI3K) family of enzymes, particularly the delta (δ) isoform, which is a key player in inflammatory and autoimmune diseases.

A series of 2,3,4-trisubstituted quinoline derivatives were developed as potent and selective PI3Kδ inhibitors. acs.orgresearchgate.net For example, compound 6a (AM-0687) and 7 (AM-1430) were identified as potent PI3Kδ inhibitors. acs.orgresearchgate.net The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Another important enzymatic target is CD38, an NAD-hydrolyzing enzyme. Starting from a micromolar 8-quinoline carboxamide hit, systematic exploration of structure-activity relationships led to the identification of significantly more potent human CD38 inhibitors. researchgate.net

In the context of viral diseases, quinolinecarboxamides have been shown to inhibit the replication of pestiviruses, such as the bovine viral diarrhea virus (BVDV). semanticscholar.org While these compounds did not inhibit the purified BVDV RNA-dependent RNA polymerase (RdRp) in enzymatic assays, they were found to target the viral replication complexes within the host cell. semanticscholar.org

Table 2: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | Measured Activity (IC50) |

|---|---|---|

| 12d | PI3Kδ | 4.5 nM researchgate.net |

| 20a | PI3Kδ | 2.7 nM researchgate.net |

| 20c | PI3Kδ | 3.1 nM researchgate.net |

| Idelalisib (Reference) | PI3Kδ | 2.7 nM researchgate.net |

Antimicrobial Susceptibility Testing (MIC, MBC)

Antimicrobial susceptibility testing is essential for evaluating the potential of this compound derivatives as antibacterial or antifungal agents. The primary metrics used are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. qlaboratories.commicrobe-investigations.com

The MIC assay is a standard method for assessing the potency of antimicrobial agents. nih.govidexx.com For a compound to be considered bactericidal, the MBC is typically no more than four times the MIC. qlaboratories.com While specific MIC and MBC values for a broad range of this compound derivatives against various bacterial and fungal strains are not extensively detailed in the provided context, the methodology is a standard part of their preclinical evaluation for antimicrobial applications. Some quinoline derivatives have demonstrated significant antimicrobial activity against both bacteria and fungi.

Antioxidant Activity Assays

The antioxidant potential of this compound derivatives is assessed through various in vitro assays. These assays measure the ability of the compounds to scavenge free radicals and inhibit oxidation. ui.ac.id

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ui.ac.id In a study, the antioxidant activity of quinoline-4-carboxylic acid derivatives, synthesized from isatin (B1672199), was evaluated using the DPPH assay. The results indicated that the synthesized quinoline derivatives had better inhibitory effects compared to the starting material, isatin. ui.ac.id For example, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively, whereas isatin showed no activity. ui.ac.id

Other assays used to evaluate antioxidant activity include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the ferric reducing-antioxidant power (FRAP) assay, and cyclic voltammetry. pan.olsztyn.pl The antioxidant activity is often expressed as Trolox equivalents, which compares the antioxidant capacity of the compound to that of Trolox, a water-soluble analog of vitamin E.

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, this compound leads are advanced to in vivo studies to evaluate their efficacy in animal models of disease. These studies are critical for determining the therapeutic potential of the compounds in a living organism.

In the field of malaria research, several this compound derivatives have demonstrated excellent oral efficacy in a P. berghei mouse model. nih.gov Improvement of the pharmacokinetic profile of lead molecules resulted in compounds with ED90 values below 1 mg/kg when administered orally for four days. nih.gov One particular derivative, compound 2 (DDD107498) , showed complete cure at a dose of 30 mg/kg administered orally once daily for four days in a P. berghei mouse model, with an ED90 between 0.1 and 0.3 mg/kg. acs.org

For inflammatory diseases, potent and selective PI3Kδ inhibitors from the this compound class have been tested in mouse models of inflammation. acs.orgresearchgate.net In vivo pharmacodynamic studies in a mouse pAKT inhibition model confirmed the potency observed in earlier biochemical and cellular assays. acs.orgresearchgate.net Furthermore, a lead molecule demonstrated high efficacy in a mouse collagen-induced arthritis model. researchgate.net

In the context of central nervous system disorders, the dopamine (B1211576) D3 receptor antagonist SB-277011 exhibited high oral bioavailability and brain penetration in rats, indicating its potential for treating CNS conditions. researchgate.net

Finally, certain CD38 inhibitors from the 4-amino-8-quinoline carboxamide series were shown to elevate NAD tissue levels in the liver and muscle of a diet-induced obese mouse model, suggesting their potential for treating metabolic diseases. researchgate.net

Table 3: In Vivo Efficacy of this compound Derivatives

| Compound/Derivative | Disease Model | Route of Administration | Efficacy Measure (e.g., ED90) |

|---|---|---|---|

| Optimized Quinoline-4-carboxamides | P. berghei malaria mouse model | Oral | ED90 < 1 mg/kg nih.gov |

| Compound 2 (DDD107498) | P. berghei malaria mouse model | Oral | ED90 = 0.1–0.3 mg/kg acs.org |

| PI3Kδ Inhibitor Lead | Mouse collagen-induced arthritis | Not Specified | High efficacy researchgate.net |

| SB-277011 | Rat (CNS penetration) | Oral | High oral bioavailability and brain penetration researchgate.net |

| 1ah and 1ai (CD38 inhibitors) | Diet-induced obese mouse model | Not Specified | Elevated NAD tissue levels researchgate.net |

Malaria Mouse Models

The in vivo efficacy of this compound derivatives has been extensively evaluated in mouse models of malaria, primarily using Plasmodium berghei. These studies have been crucial in progressing compounds from initial hits to preclinical candidates. An initial screening hit, compound 1, was optimized to develop lead molecules with potent, low nanomolar in vitro activity. nih.govresearchgate.net Subsequent improvements in the pharmacokinetic profile resulted in several compounds demonstrating excellent oral efficacy in the P. berghei model, with 90% effective dose (ED₉₀) values under 1 mg/kg when administered orally over four days. researchgate.netacs.org

The optimization process involved several key compounds. Compound 25 was identified as an early lead, showing a 93% reduction in parasitemia when dosed orally at 30 mg/kg for four days. nih.govacs.org Further structural modifications led to compound 27, which exhibited enhanced in vivo efficacy with an ED₉₀ of 2.6 mg/kg. acs.org The optimization culminated in the development of compound 2 (also known as DDD107498), which showed exceptional activity, including complete cure at a 30 mg/kg oral dose and an ED₉₀ between 0.1-0.3 mg/kg in the P. berghei model. acs.org Other derivatives, such as compounds 40, 43, and 44, also displayed excellent activity at a low dose of 1 mg/kg for four days, achieving over 99% reduction in parasitemia. acs.org

These compounds not only target the blood stage of the parasite but also show potent activity against other life-cycle stages, including liver schizonts, gametocytes, and ookinetes, suggesting they could play a role in preventing transmission and offering chemoprotection. nih.govacs.org The potent activity across multiple parasite life stages and against drug-resistant strains highlights the potential of this chemical series for developing new antimalarial therapies. nih.gov

Table 1: Efficacy of this compound Leads in P. berghei Mouse Model

| Compound | Efficacy Metric | Key Findings | Citations |

| General Series | ED₉₀ | Optimized leads showed ED₉₀ values <1 mg/kg (p.o., 4 days). | researchgate.net, acs.org |

| Compound 25 | Parasitemia Reduction | 93% reduction at 30 mg/kg (p.o., q.d., 4 days). | nih.gov, acs.org |

| Compound 27 | ED₉₀ | 2.6 mg/kg. | acs.org |

| Compound 2 (DDD107498) | ED₉₀ | 0.1–0.3 mg/kg; achieved complete cure at 30 mg/kg. | acs.org |

| Compound 30 | ED₉₀ | 1 mg/kg. | acs.org |

| Compounds 40, 43, 44 | Parasitemia Reduction | >99% reduction at 1 mg/kg (p.o., 4 days). | acs.org |

Obesity Models (NAD enhancement)

Derivatives of quinoline carboxamide have been investigated for their potential in metabolic disorders like obesity through the enhancement of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). A series of 4-amino-8-quinoline carboxamides were identified as potent inhibitors of the NAD-hydrolyzing enzyme CD38. researchgate.netacs.org From a high-throughput screening hit, systematic optimization led to compounds that were 10- to 100-fold more potent as human CD38 inhibitors. researchgate.net

Two lead compounds, 1ah and 1ai, were evaluated in a diet-induced obese (DIO) C57BL/6 mouse model. researchgate.netacs.org These inhibitors successfully elevated NAD tissue levels in both the liver and muscle of the obese mice. researchgate.net This demonstrated ability to modulate NAD levels in key metabolic tissues suggests a therapeutic potential for addressing conditions associated with abnormally low NAD, providing a basis for further investigation in disease models. researchgate.netacs.org

In a different approach, the this compound derivative SB-277011A, a selective dopamine D₃ receptor antagonist, was studied in a rodent model of obesity. nih.gov In a food self-administration test involving Zucker obese (fa/fa) and lean rats, SB-277011A significantly decreased food intake and the number of active lever presses for food in both obese and lean rats. nih.gov This suggests that the D₃ receptor, targeted by this class of compounds, may be involved in the seeking behavior for natural reinforcers like food. nih.gov

Table 2: Evaluation of this compound Leads in Obesity Models

| Compound | Model | Mechanism/Target | Key Findings | Citations |

| 1ah, 1ai | Diet-Induced Obese (DIO) C57BL/6 Mice | CD38 Inhibition (NAD Enhancement) | Elevated NAD levels in liver and muscle tissue. | researchgate.net, acs.org |

| SB-277011A | Zucker Obese (fa/fa) Rats | Dopamine D₃ Receptor Antagonism | Decreased food intake and operant responding for food. | nih.gov |

Neuropharmacological Models (e.g., Cocaine-seeking behavior)

The this compound scaffold is central to the structure of SB-277011A, a potent and selective dopamine D₃ receptor antagonist. nih.govresearchgate.net The dopamine D₃ receptor is highly expressed in the mesolimbic dopamine system, a critical pathway for drug reward and addiction. nih.gov Preclinical studies have extensively evaluated SB-277011A in models of cocaine addiction.

In rodent models, systemic administration of SB-277011A has been shown to significantly inhibit cocaine self-administration. nih.gov It effectively reduces the drug-seeking behavior triggered by cocaine itself, as well as by associated environmental cues and stress. nih.govresearchgate.net For example, YQA14, a related compound, was shown to inhibit cocaine self-administration in rats and mice, an effect that was absent in D₃ receptor-knockout mice, confirming the target's role. nih.gov Further studies demonstrated that D₃ receptor blockade with SB-277011A could prevent stress-induced reinstatement of cocaine-seeking behavior. researchgate.netmdpi.com These findings underscore the critical involvement of D₃ receptors in the motivational aspects of addiction and position selective this compound antagonists as promising candidates for treating substance use disorders. nih.govresearchgate.net

Table 3: Evaluation of this compound Leads in Neuropharmacological Models

| Compound | Model | Target | Key Findings | Citations |

| SB-277011A / YQA14 | Rat/Mouse Cocaine Self-Administration | Dopamine D₃ Receptor | Inhibits cocaine self-administration and reinstatement of drug-seeking behavior. | nih.gov, researchgate.net |

| SB-277011A | Stress-Induced Cocaine-Seeking Reinstatement (Rats) | Dopamine D₃ Receptor | Prevents reinstatement of cocaine-induced conditioned place preference (CPP) after stress. | researchgate.net, mdpi.com |

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis of Lead Compounds

A critical component of the preclinical evaluation of this compound leads is the detailed characterization of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME), which in turn determines its efficacy and potential for further development.

Clearance and Volume of Distribution

The clearance (CL) and volume of distribution (Vd) are fundamental PK parameters that influence a drug's half-life and dosing regimen. kyoto-u.ac.jp For the antimalarial 4-quinolinecarboxamides, optimization efforts targeted these properties. The early lead, compound 25, exhibited low clearance and a moderate volume of distribution in mice. nih.govacs.org Subsequent modifications led to compound 27, which showed even lower in vivo clearance and a slightly higher volume of distribution compared to compound 25. acs.org This trend of decreasing clearance contributes to a longer duration of action. acs.org Similarly, in the context of obesity research, the 4-amino-8-quinoline carboxamide inhibitors of CD38, 1ah and 1ai, were noted for having low clearances, a desirable trait for in vivo studies. researchgate.netacs.org

Table 4: Clearance and Volume of Distribution of Select Leads

| Compound | Clearance (CL) | Volume of Distribution (Vd) | Species | Citations |

| Compound 25 | Low | Moderate | Mouse | nih.gov, acs.org |

| Compound 27 | Lower than Compound 25 | Slightly higher than Compound 25 | Mouse | acs.org |

| Compounds 1ah, 1ai | Low | Not specified | Mouse | researchgate.net, acs.org |

Oral Bioavailability and Systemic Exposure

Oral bioavailability (F) is a key determinant of a drug's suitability for oral administration. oncohemakey.com A significant challenge in the development of the antimalarial this compound series was overcoming poor oral bioavailability, which was often linked to low permeability. nih.govacs.org The early lead, compound 25, had poor oral bioavailability in mice with an F value of just 15%. nih.govacs.org Through focused lead optimization, permeability was improved. For instance, removing a basic group in compound 30 increased permeability and improved oral bioavailability to 23%. acs.org A major breakthrough was achieved with compound 2, which introduced a benzyl morpholine group; this modification resulted in a more than 30-fold increase in permeability and excellent oral bioavailability of 74% in mice. acs.org In other therapeutic areas, the dopamine D₃ antagonist SB-277011A was specifically noted for its high oral bioavailability in rats. researchgate.net

Table 5: Oral Bioavailability of Select Leads

| Compound | Oral Bioavailability (F%) | Species | Key Findings | Citations |

| Compound 25 | 15% | Mouse | Poor bioavailability attributed to low permeability. | nih.gov, acs.org |

| Compound 30 | 23% | Mouse | Improved bioavailability after structural modification. | acs.org |

| Compound 2 | 74% | Mouse | Excellent bioavailability achieved through lead optimization. | acs.org |

| SB-277011A | High | Rat | Possesses high oral bioavailability and CNS penetration. | researchgate.net |

| Compounds 1ah, 1ai | Decent | Not specified | Suitable for in vivo animal studies. | researchgate.net, acs.org |

Half-Life Determination

The half-life (t₁/₂) of a compound is a critical parameter that dictates the duration of its therapeutic effect and the frequency of dosing. oncohemakey.com In the antimalarial program, a key goal was to achieve a long half-life suitable for a single-dose treatment regimen. The early lead compound 25 had a good half-life resulting from its low clearance. nih.govacs.org Further optimization led to compound 27, which possessed a longer half-life than compound 25. acs.org The advanced preclinical candidate, compound 2, was extensively profiled and displays a long half-life in preclinical animal studies, supporting its potential for use in a single-dose combination therapy. acs.org In contrast, compound 30, despite its efficacy, had a shorter half-life. acs.org

Table 6: Half-Life Data for Select Leads

| Compound | Half-Life (t₁/₂) | Species | Significance | Citations |

| Compound 25 | Good | Mouse | Resulted from low clearance and moderate Vd. | nih.gov, acs.org |

| Compound 27 | Longer than Compound 25 | Mouse | Improvement achieved through lead optimization. | acs.org |

| Compound 2 | Long | Preclinical animal models | Profile supports potential for single-dose treatment. | acs.org |

| Compound 30 | Shorter than other leads | Mouse | Efficacious despite a shorter duration of action. | acs.org |

CNS Penetration Studies

The ability of this compound derivatives to penetrate the central nervous system (CNS) has been a key focus in their development for neurological targets. Clearance and brain penetration studies have been utilized as essential screens to identify promising candidates. nih.govacs.org For instance, a series of 1,2,3,4-tetrahydroisoquinolines was developed, leading to the identification of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide, also known as SB-277011. nih.govresearchgate.net

Initial leads in this series were optimized specifically to improve CNS penetration. researchgate.net This optimization process involved modifying the molecular structure to enhance its ability to cross the blood-brain barrier. The resulting compound, SB-277011, demonstrated high brain penetration in rats, establishing it as a valuable chemical tool for CNS-related research. acs.orgresearchgate.net The strategic replacement of a flexible butyl linker with a more conformationally constrained cyclohexylethyl linker was a key design element that contributed to this improved CNS penetration and oral bioavailability. nih.govacs.org

Microsomal Stability and Metabolic Instability

The metabolic stability of this compound derivatives is a critical parameter evaluated during preclinical development, often using in vitro liver microsome assays. These assays help predict the metabolic clearance of a compound in the body. waters.comevotec.com